molecular formula C18H29N7S B5675317 9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

Cat. No. B5675317
M. Wt: 375.5 g/mol
InChI Key: DTTQELJFPHHPRQ-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds, especially those containing azepine and tetrazole rings, is significant due to their potential applications in pharmaceuticals, materials science, and organic synthesis. Compounds similar to the one mentioned involve complex heterocyclic frameworks that often exhibit interesting chemical and physical properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cycloaddition, Friedel-Crafts cyclization, and intramolecular dipolar cycloaddition reactions. For example, the cycloaddition of dimethyl acetylenedicarboxylate to N-oxide heterocycles leads to spiro compounds with significant structural complexity (Varlamov et al., 2004). Similarly, the tandem functionalization-intramolecular azide-alkyne cycloaddition reaction offers a route to diversified heterocycles, demonstrating the synthetic versatility of these frameworks (Hussain et al., 2014).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques like X-ray crystallography, NOE experiments, and quantum chemical calculations. These analyses reveal the conformation of rings, the configuration of substituents, and the overall molecular geometry, which are crucial for understanding the compound's reactivity and properties. For instance, the diastereoisomeric forms of dibenzoazepine derivatives have been studied to determine their molecular and supramolecular structures, highlighting the diversity in conformation and hydrogen bonding patterns among similar compounds (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Heterocyclic compounds like the one undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions can significantly alter the compound's chemical structure and, consequently, its properties. For example, the cycloaddition reactions of azomethine ylides to pyridinones produce novel spiro compounds, illustrating the chemical reactivity of these systems (Kumar & Perumal, 2007).

properties

IUPAC Name

9-[2-(cyclohexylmethyl)-5-(2-methylsulfanylethyl)-1,2,4-triazol-3-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7S/c1-26-12-10-16-19-17(25(21-16)13-14-7-3-2-4-8-14)15-9-5-6-11-24-18(15)20-22-23-24/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTQELJFPHHPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=NN(C(=N1)C2CCCCN3C2=NN=N3)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

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